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Compound of Interest

Compound Name: MDL-800

Cat. No.: B608947 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers utilizing MDL-800, a selective allosteric activator of Sirtuin 6

(SIRT6).

Frequently Asked Questions (FAQs)
Q1: What is MDL-800 and how does it work?

MDL-800 is a potent and selective small molecule activator of SIRT6, a NAD⁺-dependent

protein deacetylase. It functions allosterically, meaning it binds to a site on the SIRT6 enzyme

distinct from the active site. This binding enhances the affinity of SIRT6 for its substrates, such

as acetylated histone H3 at lysine 9 (H3K9ac) and 56 (H3K56ac), and its cofactor NAD⁺,

thereby increasing its deacetylase activity.[1][2][3]

Q2: What is the appropriate negative control for MDL-800 experiments?

The recommended negative control is MDL-800NG, an inactive analog of MDL-800.[1] MDL-
800NG is structurally similar to MDL-800 but does not activate SIRT6 deacetylase activity,

even at high concentrations.[1] Using MDL-800NG helps to distinguish the specific effects of

SIRT6 activation by MDL-800 from any potential off-target or non-specific effects of the

chemical scaffold. Additionally, performing experiments in SIRT6-knockout (SIRT6-KO) cells

can serve as a robust negative control to confirm that the observed effects of MDL-800 are

indeed SIRT6-dependent.[1]

Q3: What are the typical working concentrations for MDL-800?
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The optimal concentration of MDL-800 will vary depending on the cell type and experimental

context. However, based on published studies, a general range can be recommended:

In vitro (cell culture): 0.5 µM to 100 µM. For example, MDL-800 has been shown to induce

deacetylation of SIRT6 targets at concentrations around 10-50 µM in various cancer cell

lines.[4]

In vivo (animal models): 5 mg/kg to 150 mg/kg.

It is always recommended to perform a dose-response experiment to determine the optimal

concentration for your specific experimental system.

Troubleshooting Guide
Problem 1: No observable effect of MDL-800 treatment.

Possible Cause Recommended Solution

Suboptimal Concentration
Perform a dose-response experiment with a

wider range of MDL-800 concentrations.

Inactive Compound

Ensure proper storage of MDL-800 powder

(-20°C) and stock solutions (-80°C) to prevent

degradation. Prepare fresh working solutions

from a new stock.

Low SIRT6 Expression

Verify the expression level of SIRT6 in your cell

line or tissue model by Western blot or qPCR.

Choose a model with detectable SIRT6

expression.

Cellular Context

The downstream effects of SIRT6 activation can

be cell-type specific. Consider if your chosen

readout is relevant to the known functions of

SIRT6 in your model system.

Problem 2: Similar effects observed with both MDL-800 and the negative control MDL-800NG.
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Possible Cause Recommended Solution

Off-Target Effects

This may indicate that the observed phenotype

is independent of SIRT6 activation. One study

has reported that MDL-800 can induce oxidative

stress and inhibit PPARα in a SIRT6-

independent manner.[5][6] Investigate these

alternative pathways.

High Concentration

Using excessively high concentrations of both

compounds may lead to non-specific effects.

Reduce the concentration of both MDL-800 and

MDL-800NG.

Contamination
Ensure that the MDL-800NG stock is not

contaminated with MDL-800.

Problem 3: Unexpected or contradictory results.

Possible Cause Recommended Solution

SIRT6-Independent Effects

As mentioned, MDL-800 can have off-target

effects.[5][6] Utilize SIRT6-KO cells to

definitively determine if the observed effect is

dependent on SIRT6.

Complex Biological Pathways

SIRT6 is involved in multiple, sometimes

opposing, cellular processes. The net effect of

its activation can be context-dependent.

Carefully review the literature for the role of

SIRT6 in your specific area of research.

Data Presentation
Table 1: Comparison of In Vitro Activity of MDL-800 and its Negative Control MDL-800NG.
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Parameter MDL-800
MDL-800NG

(Negative Control)
Reference

SIRT6 Deacetylase

Activity (EC₅₀)
11.0 ± 0.3 µM

No activation up to

200 µM
[1]

NSCLC Cell

Proliferation (IC₅₀)
21.5 - 34.5 µM

No significant effect

up to 80 µM
[1]

Experimental Protocols
Protocol 1: Assessment of SIRT6 Activation by Western Blot

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with MDL-800
(e.g., 10, 25, 50 µM), MDL-800NG (at the same concentrations), and a vehicle control (e.g.,

DMSO) for the desired time (e.g., 24 or 48 hours).

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

Western Blotting:

Load equal amounts of protein per lane on an SDS-PAGE gel.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against H3K9ac and H3K56ac overnight

at 4°C. Use an antibody against total Histone H3 as a loading control.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.
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Wash the membrane three times with TBST.

Visualize the protein bands using an ECL substrate and an imaging system.

Analysis: A decrease in the H3K9ac and H3K56ac signal in the MDL-800 treated samples,

but not in the MDL-800NG or vehicle control samples, indicates successful SIRT6 activation.
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Caption: Allosteric activation of SIRT6 by MDL-800.
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Caption: Troubleshooting workflow for MDL-800 experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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